
O-Trimethyl GFT-505
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GFT-505 is a dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist, which has shown potential in improving hepatic and peripheral insulin sensitivity in abdominally obese subjects. This compound is being explored for its potential in treating lipid and glucose disorders.
Méthodes De Préparation
The synthesis of O-Trimethyl GFT-505 involves several steps:
Aldol Condensation: The process begins with the aldol condensation of 4’-(methylthio)acetophenone with 4-hydroxy-3,5-dimethylbenzaldehyde in the presence of hydrochloric acid in ethanol, yielding a chalcone intermediate.
Alkylation: The chalcone is then alkylated with isopropyl α-bromoisobutyrate using potassium carbonate in refluxing acetonitrile to form an ether.
Hydrolysis: Finally, the isopropyl ester is hydrolyzed using trifluoroacetic acid in dichloromethane to produce this compound.
Analyse Des Réactions Chimiques
O-Trimethyl GFT-505 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.
Applications De Recherche Scientifique
O-Trimethyl GFT-505 is primarily used as an intermediate in the synthesis of GFT-505, which has several scientific research applications:
Chemistry: It is used in the study of dual PPAR α/δ agonists and their synthesis.
Biology: Research focuses on its role in improving insulin sensitivity and lipid metabolism.
Medicine: GFT-505, synthesized from this compound, is being investigated for treating metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).
Industry: The compound is used in the pharmaceutical industry for developing new drugs targeting metabolic disorders.
Mécanisme D'action
The mechanism of action of GFT-505, synthesized from O-Trimethyl GFT-505, involves the activation of PPAR α and δ receptors. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR α leads to increased fatty acid oxidation and reduced triglyceride levels, while PPAR δ activation enhances insulin sensitivity and reduces inflammation .
Comparaison Avec Des Composés Similaires
O-Trimethyl GFT-505 can be compared with other PPAR agonists such as:
Pioglitazone: A PPAR γ agonist used in the treatment of type 2 diabetes.
Fenofibrate: A PPAR α agonist used to reduce cholesterol levels.
Rosiglitazone: Another PPAR γ agonist used for diabetes management.
What sets this compound apart is its role as an intermediate in synthesizing a dual PPAR α/δ agonist, which offers a unique combination of benefits in treating metabolic disorders.
Propriétés
Formule moléculaire |
C26H32O4S |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
tert-butyl 2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C26H32O4S/c1-17-15-19(9-14-22(27)20-10-12-21(31-8)13-11-20)16-18(2)23(17)29-26(6,7)24(28)30-25(3,4)5/h9-16H,1-8H3/b14-9+ |
Clé InChI |
YYPZICPPNBONPZ-NTEUORMPSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)/C=C/C(=O)C2=CC=C(C=C2)SC |
SMILES canonique |
CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)C=CC(=O)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)
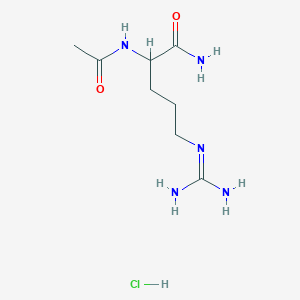
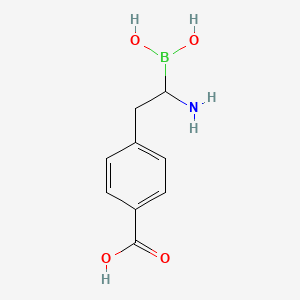
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
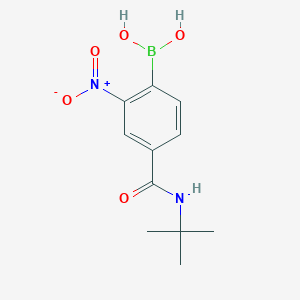
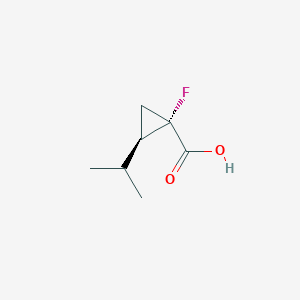



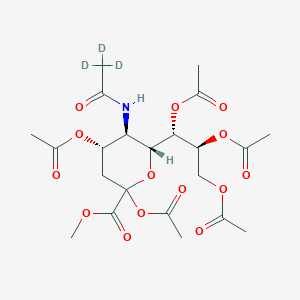
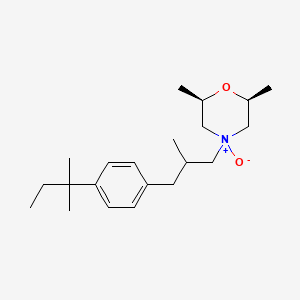
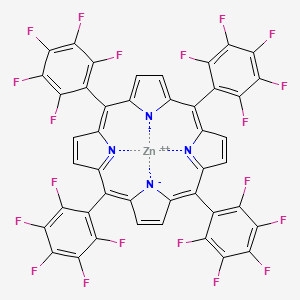
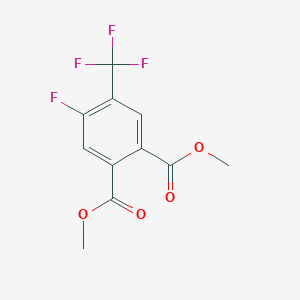
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
